molecular formula C14H12ClNO3 B14766641 3-(2-Chloro-6-methylphenyl)-5-cyclopropylisoxazole-4-carboxylic acid

3-(2-Chloro-6-methylphenyl)-5-cyclopropylisoxazole-4-carboxylic acid

Cat. No.: B14766641
M. Wt: 277.70 g/mol
InChI Key: UVQAKQKEJJSHNX-UHFFFAOYSA-N
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Description

3-(2-Chloro-6-methylphenyl)-5-cyclopropylisoxazole-4-carboxylic acid is an organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a chloro-substituted phenyl ring, a cyclopropyl group, and a carboxylic acid functional group attached to the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-6-methylphenyl)-5-cyclopropylisoxazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Preparation of 2-Chloro-6-methylphenylhydrazine: This intermediate can be synthesized from 2-chloro-6-methylaniline through diazotization followed by reduction.

    Formation of Isoxazole Ring: The hydrazine intermediate undergoes cyclization with an appropriate β-keto ester to form the isoxazole ring.

    Introduction of Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable reagent such as diazomethane.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-6-methylphenyl)-5-cyclopropylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Esterification and Amidation: The carboxylic acid group can react with alcohols to form esters or with amines to form amides.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out using nucleophiles like sodium azide or thiourea in the presence of a base.

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Esterification and Amidation: Catalysts like sulfuric acid or dicyclohexylcarbodiimide (DCC) are used to facilitate these reactions.

Major Products

    Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines.

    Esterification and Amidation: Formation of esters and amides.

Scientific Research Applications

    Medicinal Chemistry: It has shown promise as a scaffold for the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It has been used as a tool compound to study various biological pathways and mechanisms, particularly those involving isoxazole derivatives.

    Industrial Applications: The compound’s reactivity and functional groups make it useful in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-6-methylphenyl)-5-cyclopropylisoxazole-4-carboxylic acid is largely dependent on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other signaling molecules, thereby modulating cellular processes such as proliferation, apoptosis, or

Properties

Molecular Formula

C14H12ClNO3

Molecular Weight

277.70 g/mol

IUPAC Name

3-(2-chloro-6-methylphenyl)-5-cyclopropyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C14H12ClNO3/c1-7-3-2-4-9(15)10(7)12-11(14(17)18)13(19-16-12)8-5-6-8/h2-4,8H,5-6H2,1H3,(H,17,18)

InChI Key

UVQAKQKEJJSHNX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)C2=NOC(=C2C(=O)O)C3CC3

Origin of Product

United States

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